molecular formula C24H34N2O3 B11227064 N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11227064
M. Wt: 398.5 g/mol
InChI Key: OTZFJQKCUHYFEN-UHFFFAOYSA-N
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Description

N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of cycloheptanone with an appropriate isoquinoline derivative under acidic conditions to form the spiro linkage. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the methoxyethyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects. For example, in the context of cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with other spiro compounds, such as:

    Spiro[cyclopentane-1,3’-isoquinoline] derivatives: These compounds share a similar spiro linkage but differ in their substituents, leading to variations in their chemical and biological properties.

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds have a cyclohexane ring instead of a cyclopentane ring, resulting in different steric and electronic effects.

The uniqueness of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific combination of functional groups and spiro linkage, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-cycloheptyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-29-17-16-26-23(28)20-13-7-6-12-19(20)21(24(26)14-8-9-15-24)22(27)25-18-10-4-2-3-5-11-18/h6-7,12-13,18,21H,2-5,8-11,14-17H2,1H3,(H,25,27)

InChI Key

OTZFJQKCUHYFEN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4CCCCCC4

Origin of Product

United States

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